molecular formula C10H19Cl2N3O B1402660 2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride CAS No. 1361113-24-7

2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride

Cat. No.: B1402660
CAS No.: 1361113-24-7
M. Wt: 268.18 g/mol
InChI Key: LDGSQHPHTPMTES-UHFFFAOYSA-N
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Description

2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3O and its molecular weight is 268.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Piperidine Derivatives

The compound 2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride is related to various piperidine derivatives synthesized for potential biological activities. For instance, Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were tested for antimicrobial activities, with some showing excellent results compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014). Similarly, the synthesis of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives was reported by Raju, Sasidhar, & Vidyadhara (2020), with some showing promising antitubercular activity (Raju, Sasidhar, & Vidyadhara, 2020).

Cytotoxicity and Antitumor Evaluation

Al-Omran et al. (2014) synthesized compounds including piperidine and evaluated their cytotoxicity against various human tumor and normal cell lines. The synthesized compounds exhibited higher inhibitory effects compared to the reference drug, doxorubicin, indicating potential for antitumor applications (Al-Omran, Mohareb, & El-Khair, 2014).

Chemical Structure and Reactivity

Structural Analysis

Yıldırım et al. (2006) determined the crystal structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, providing insights into the molecular structure and potential tautomeric forms, which are crucial for understanding the reactivity and interactions of similar compounds (Yıldırım, Akkurt, Servi, Genç, Şekerci, & Fun, 2006).

Synthesis and Characterization of Related Compounds

Shevchuk et al. (2012) developed a convenient synthesis of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles and subsequent reduction, extending the method to benzo analogues. This synthesis approach could be relevant for the preparation of related compounds containing piperidine structures (Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, & Tolmachev, 2012).

Properties

IUPAC Name

2-(5-piperidin-4-ylimidazol-1-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c14-6-5-13-8-12-7-10(13)9-1-3-11-4-2-9;;/h7-9,11,14H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGSQHPHTPMTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CN2CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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